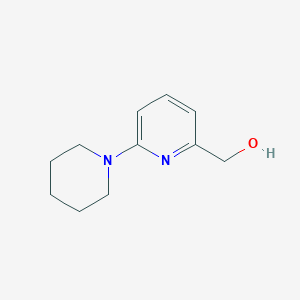
(6-Piperidinopyrid-2-yl)methanol
Übersicht
Beschreibung
(6-Piperidinopyrid-2-yl)methanol, also known as PPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential as an effective drug candidate. PPM is a versatile molecule that has been studied for its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
(6-Piperidinopyrid-2-yl)methanol's mechanism of action is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. (6-Piperidinopyrid-2-yl)methanol has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. (6-Piperidinopyrid-2-yl)methanol also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
(6-Piperidinopyrid-2-yl)methanol has been shown to have various biochemical and physiological effects. In cancer cells, (6-Piperidinopyrid-2-yl)methanol induces apoptosis and suppresses tumor angiogenesis. (6-Piperidinopyrid-2-yl)methanol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In neurodegenerative diseases, (6-Piperidinopyrid-2-yl)methanol has been shown to protect neurons from oxidative stress and reduce inflammation. (6-Piperidinopyrid-2-yl)methanol has also been shown to have antimalarial and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
(6-Piperidinopyrid-2-yl)methanol has several advantages for lab experiments, including its versatility and potential as a drug candidate. (6-Piperidinopyrid-2-yl)methanol can be easily synthesized and modified to create analogs with different chemical properties. However, (6-Piperidinopyrid-2-yl)methanol also has limitations, including its potential toxicity and lack of specificity for certain targets.
Zukünftige Richtungen
There are several future directions for the study of (6-Piperidinopyrid-2-yl)methanol. One potential direction is the development of (6-Piperidinopyrid-2-yl)methanol analogs with improved specificity and reduced toxicity. Another direction is the investigation of (6-Piperidinopyrid-2-yl)methanol's potential as a drug candidate for the treatment of infectious diseases such as malaria and tuberculosis. Additionally, further research is needed to fully understand (6-Piperidinopyrid-2-yl)methanol's mechanism of action and its potential therapeutic applications in cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
(6-Piperidinopyrid-2-yl)methanol has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (6-Piperidinopyrid-2-yl)methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroscience, (6-Piperidinopyrid-2-yl)methanol has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. (6-Piperidinopyrid-2-yl)methanol has also been investigated as a potential drug candidate for the treatment of infectious diseases such as malaria and tuberculosis.
Eigenschaften
IUPAC Name |
(6-piperidin-1-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-5-4-6-11(12-10)13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHPFWHASVOLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594494 | |
| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Piperidinopyrid-2-yl)methanol | |
CAS RN |
869901-07-5 | |
| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



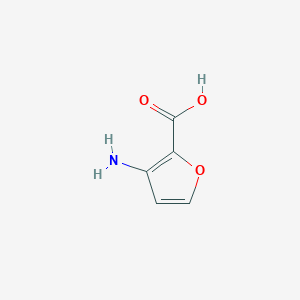
![3-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B1611962.png)
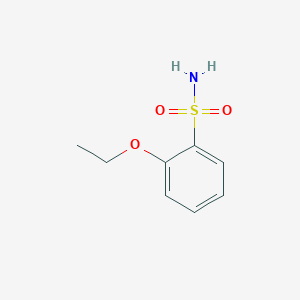
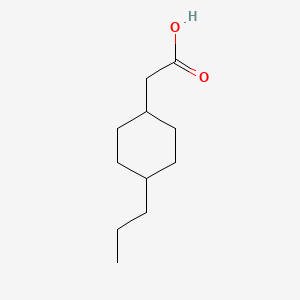
![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)
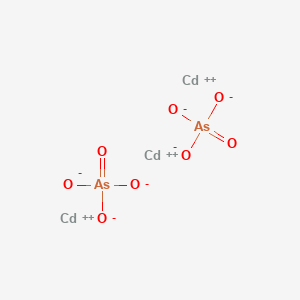

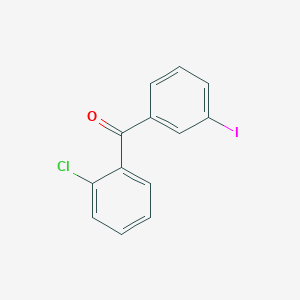
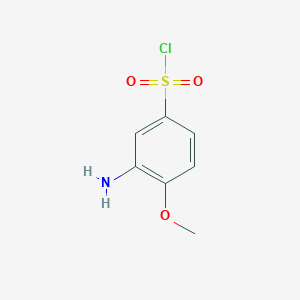
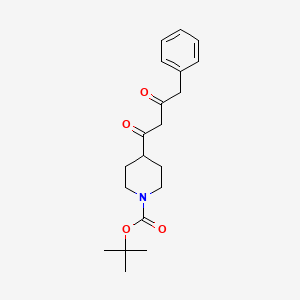
![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
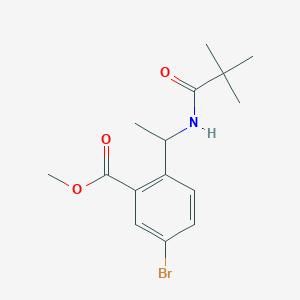

![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)